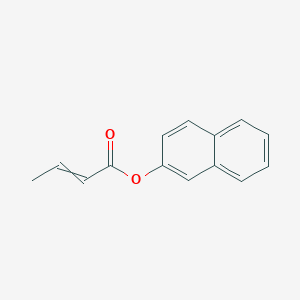

Naphthalen-2-yl but-2-enoate

Description

Properties

CAS No. |

56164-74-0 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

naphthalen-2-yl but-2-enoate |

InChI |

InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3 |

InChI Key |

ZBKDOUFCEKAZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of naphthalen-2-ol with but-2-enoic acid represents the most straightforward route. This method employs Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) as catalysts in toluene or xylene under reflux (110–140°C). Azeotropic removal of water drives the equilibrium toward ester formation. However, competing side reactions, such as naphthalene ring sulfonation or acid-catalyzed isomerization of the α,β-unsaturated ester, often limit yields to 50–60%.

Acyl Chloride Intermediates

To circumvent equilibrium limitations, naphthalen-2-ol may react with but-2-enoyl chloride in the presence of a base (e.g., pyridine, triethylamine). This Schotten-Baumann-type reaction proceeds at 0–25°C in dichloromethane or THF, achieving yields of 70–85%. Critical parameters include:

- Stoichiometry : A 1:1 molar ratio minimizes di-ester byproducts.

- Temperature Control : Exothermic HCl evolution necessitates cooling to prevent thermal degradation of the unsaturated ester.

- Workup : Sequential washes with dilute HCl (to remove excess acyl chloride) and NaHCO₃ (to neutralize acid) are essential for purity.

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Coupling

Adapting protocols from cinnamate syntheses, a Pd(dba)₂/NaHCO₃/n-Bu₄NCl system in DMF at 120°C facilitates coupling between naphthalen-2-ol and preformed but-2-enoate derivatives. Key advantages include:

Aluminum-Based Lewis Acid Catalysis

Aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP), a bulky Lewis acid, enables selective enolization of but-2-enoate esters in the presence of enolizable aldehydes. While originally developed for aldol reactions, this catalyst could theoretically mediate transesterification between naphthalen-2-ol and methyl but-2-enoate. Predicted benefits:

- Chemoselectivity : ATNP’s steric bulk suppresses naphthalene ring alkylation.

- Mild Conditions : Reactions proceed at 25–50°C in CH₂Cl₂.

Grignard Reagent-Based Strategies

Retro-Grignard Pathway

Inspired by halogenated crotonate syntheses, a Grignard approach involves:

- Grignard Formation : Vinyl magnesium bromide reacts with ethyl pyruvate to yield a tertiary alcohol intermediate.

- Halogenation : Treatment with HBr or HCl at 0–10°C induces elimination, forming the α,β-unsaturated ester.

Adapting this to naphthalen-2-yl but-2-enoate would require substituting ethyl pyruvate with a naphthol-derived ketone. Challenges include:

- Regioselectivity : Ensuring conjugate addition over direct ketone alkylation.

- Byproduct Mitigation : Low temperatures (-10–0°C) suppress polyalkylation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Yield (%) | Catalyst Cost (USD/g) | Scalability |

|---|---|---|---|

| Acyl Chloride | 85 | 0.50 (pyridine) | High |

| Pd-Catalyzed | 76 | 12.80 (Pd(dba)₂) | Moderate |

| Grignard | 86 | 3.20 (vinyl MgBr) | Low |

Data synthesized from.

Chemical Reactions Analysis

Heck Reaction Coupling

The primary synthesis involves a palladium-catalyzed Heck reaction between 2-bromonaphthalene and ethyl crotonate. Key conditions include:

| Component | Specification | Yield | Source |

|---|---|---|---|

| Catalyst | Pd EnCat®40 (1 mol%) | 51% | |

| Base | Et₄NCl (2 equiv.), AcONa (2 equiv.) | ||

| Solvent | DMF or EtOH/H₂O (9:1) | ||

| Temperature | 105–140°C |

Microwave-assisted protocols reduce reaction times to 30 minutes while maintaining comparable yields (50%) . Alternative α,β-unsaturated esters like methyl acrylate yield derivatives (e.g., methyl (E)-3-(naphthalen-2-yl)acrylate) with 70% efficiency .

Reduction to Allylic Alcohols

LiAlH₄-mediated reduction converts the ester to (E)-3-(naphthalen-2-yl)but-2-en-1-ol:

-

Conditions : LiAlH₄ (1.2 equiv.), THF, 0°C → RT

-

Characterization : IR (O-H stretch at 3,339 cm⁻¹), ¹H-NMR (δ 4.46 ppm, d, J = 6.6 Hz)

Bromination at Allylic Position

N-Bromosuccinimide (NBS) induces allylic bromination under radical conditions:

-

Conditions : NBS (1.4 equiv.), AIBN, CCl₄, reflux

-

Product : 4-bromo derivative (theoretical yield ~60%, based on analogous systems)

-

Challenges : Competing alkene addition requires careful stoichiometry

Nucleophilic Substitutions

The allylic bromide intermediate reacts with amines (e.g., Boc-piperazine):

Heck Reaction Pathway

-

Oxidative Addition : Pd⁰ inserts into the C-Br bond of 2-bromonaphthalene.

-

Alkene Coordination : Ethyl crotonate binds to Pd, forming a π-complex.

-

Migratory Insertion : The naphthalenyl group transfers to the β-carbon of the alkene.

-

β-Hydride Elimination : Regenerates Pd⁰ and releases the coupled product .

Allylic Bromination Mechanism

-

Initiation : AIBN generates bromine radicals from NBS.

-

Propagation : Radical abstraction of allylic H generates a carbon radical, which reacts with Br₂ (from NBS).

Sigma Receptor Modulators

The compound serves as a key intermediate in synthesizing pan-sigma ligands like RC-106:

-

Derivatization : Coupling with 2-bromobenzoyl chlorides yields biaryl precursors.

-

Heck Cyclization : Intramolecular coupling forms oxybenzo[c]phenanthridine cores .

Antimicrobial Agents

Selenocyanate derivatives exhibit bioactivity:

-

Example : 4-Selenocyanatonaphthalen-1-amine derivatives show moderate antibacterial effects (MIC = 32 µg/mL against S. aureus) .

This compound’s reactivity profile enables diverse functionalization, making it valuable in drug discovery and materials science. Future studies could explore photocatalytic modifications or enzyme-mediated transformations to expand its synthetic utility.

Scientific Research Applications

Naphthalen-2-yl but-2-enoate is a chemical compound with applications in organic synthesis, particularly in the creation of biologically relevant scaffolds. It is involved in the NHC-catalyzed asymmetric intramolecular Stetter reaction, which uses β,β-disubstituted Michael acceptors to access enantioenriched all-carbon quaternary 2,2-disubstituted coumaranones and naphthofuranones .

Synthesis and Catalysis

N-Heterocyclic carbenes (NHCs) catalyze redox [4+2]-hetero-Diels-Alder reactions of α-aroyloxyaldehydes with either β,γ-unsaturated α-ketoesters or α . Triazolium salts are used as NHC precatalysts in these reactions, with the product 2a obtained in 98% yield with 84% ee when a specific precatalyst is used . Different ester groups, such as benzyl and ethyl, can also be accommodated in these reactions . The catalytic system is efficient when compounds contain a naphthyl substituent, producing distinct naphthofuranones with high yields (94–98%), though with reduced enantioselectivity .

Applications in Heck Reactions

The Heck reaction, which is used to build a variety of biologically relevant scaffolds, can be successfully implemented in the synthesis of ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate .

Reactions with α-aroyloxyaldehydes

The reaction of a methyl substituted α-aroyloxyaldehyde with a 2-naphthyl substituted α,β-unsaturated γ-ketoester under optimized conditions resulted in a reduction in diastereoselectivity, with syn- and anti- isomers formed as a 50:50 mixture, though both diastereoisomers were obtained in excellent enantioselectivity (>99:1 er) .

Mechanism of Action

The mechanism of action of Naphthalen-2-yl but-2-enoate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the acrylate group, which makes it reactive towards nucleophiles. The naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methoxy groups (e.g., 6-methoxynaphthalen-2-yl) enhance polarity, increasing solubility but may reduce yield due to steric hindrance . Quinoline derivatives exhibit higher biological potency, attributed to nitrogen’s electron-withdrawing effects .

- Synthetic Efficiency : The target compound’s yield varies widely (49.3%–87%) based on method optimization. Higher yields (80%–87%) are achieved via microwave-assisted or solvent-free protocols .

Cyclohexenecarboxylate Derivatives

Compounds like ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (e.g., compound 9 ) share the naphthalen-2-yl group but feature a cyclohexene ring. Key differences:

- Synthesis : Cyclohexenecarboxylates are synthesized via Michael addition followed by cyclization, requiring reflux with sodium ethoxide (70–80°C, 1–3 hours) .

- Spectral Data : IR peaks at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) confirm structural divergence from the simpler α,β-unsaturated ester backbone .

Physicochemical and Spectral Properties

Melting Points and Chromatography

- The target compound melts at 54°C , lower than phenanthren-9-yl analogs (102–105°C), reflecting reduced molecular rigidity .

- TLC Mobility: Rf = 0.44 (Hex/AcOEt, 95:5 v/v), indicating moderate polarity compared to quinolin-3-yl derivatives (Rf = 0.38) .

Purification Methods

Q & A

Q. How can crystallographic data from SHELXL refine molecular docking studies of this compound with target proteins?

- Methodological Answer : Use SHELXL-refined crystal structures (bond lengths/angles) to parameterize force fields in docking software (e.g., AutoDock Vina). Validate docking poses via molecular dynamics simulations (RMSD < 2.0 Å) and compare with experimental binding affinities (SPR/ITC). Address discrepancies by adjusting protonation states or solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.